Molecular Weight and Halogen Content Differentiates Polyhalogenated Scaffolds
2,6-Dibromo-3,5-dichloro-4-fluoroaniline possesses a significantly higher molecular weight (337.8 g/mol) and halogen count (5 halogen atoms) compared to key analogs like 3,5-dichloro-4-fluoroaniline (180.0 g/mol, 3 halogen atoms) and 2,6-dibromo-4-fluoroaniline (268.9 g/mol, 3 halogen atoms) [1][2]. This increased mass and halogen content directly correlates to a higher lipophilicity and a more electrophilic character of the derived diazonium salt, which are critical parameters in palladium-catalyzed cross-coupling reactions [3].
| Evidence Dimension | Molecular Weight & Halogen Count |
|---|---|
| Target Compound Data | MW = 337.8 g/mol; Halogens = 5 (Br, Cl, F) |
| Comparator Or Baseline | 3,5-dichloro-4-fluoroaniline: MW = 180.0 g/mol, Halogens = 3 (Cl, F) [1]; 2,6-dibromo-4-fluoroaniline: MW = 268.9 g/mol, Halogens = 3 (Br, F) [2] |
| Quantified Difference | MW increase of 87.6% vs. 3,5-dichloro-4-fluoroaniline; 25.6% vs. 2,6-dibromo-4-fluoroaniline. Halogen count increase of 2 atoms. |
| Conditions | Calculated from molecular formulas |
Why This Matters
A higher molecular weight and unique halogen pattern directly impact the physicochemical properties (e.g., lipophilicity, crystal packing) and reactivity profile of the compound and its derivatives, which is a primary determinant in selecting the correct intermediate for a specific synthetic target.
- [1] PubChem. (n.d.). 3,5-Dichloro-4-fluoroaniline (Compound Summary). Retrieved March 25, 2026. View Source
- [2] Molbase. (n.d.). 2,6-Dibromo-4-fluoroaniline. Retrieved March 25, 2026. View Source
- [3] Justia Patents. (2008). Polyhalogen-substituted cinnamic acids and cinnamic acid derivatives and a process for the preparation thereof. US Patent US20020115885A1. View Source
